molecular formula C4H10N2O B14520161 Ethanimidamide, N-ethyl-N'-hydroxy- CAS No. 62626-15-7

Ethanimidamide, N-ethyl-N'-hydroxy-

Cat. No.: B14520161
CAS No.: 62626-15-7
M. Wt: 102.14 g/mol
InChI Key: IIQOAUOKVGDNIG-UHFFFAOYSA-N
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Description

Ethanimidamide, N-ethyl-N’-hydroxy- is an organic compound with the molecular formula C4H10N2O It is a derivative of ethanimidamide, where the nitrogen atoms are substituted with ethyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidamide, N-ethyl-N’-hydroxy- can be synthesized through several methods. One common approach involves the reaction of ethanimidamide with ethylamine and hydroxylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine). The reaction is stirred overnight at around 50°C to yield the desired product .

Industrial Production Methods

Industrial production of ethanimidamide, N-ethyl-N’-hydroxy- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-ethyl-N’-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce primary amines.

Scientific Research Applications

Ethanimidamide, N-ethyl-N’-hydroxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethanimidamide, N-ethyl-N’-hydroxy- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidamide, N-ethyl-N’-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62626-15-7

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

N'-ethyl-N-hydroxyethanimidamide

InChI

InChI=1S/C4H10N2O/c1-3-5-4(2)6-7/h7H,3H2,1-2H3,(H,5,6)

InChI Key

IIQOAUOKVGDNIG-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C)NO

Origin of Product

United States

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